N-Acetyl camosine

Ocular pharmacokinetics prodrug bioavailability ophthalmic drug delivery

Choose N-acetyl carnosine for ophthalmic R&D because its acetyl group confers near-complete resistance to carnosinase hydrolysis—unlike unmodified carnosine, which is rapidly degraded in tear film. This stable prodrug traverses the cornea intact and converts to active L-carnosine in the aqueous humor, delivering 1.41× higher ocular AUC and 1.28× higher Cmax. Clinically validated: 90% of treated eyes showed improved visual acuity in cataract trials. Ideal for sustained-release eye drop formulations and analytical reference standards.

Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
Cat. No. B13404948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl camosine
Molecular FormulaC11H16N4O4
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O
InChIInChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)
InChIKeyBKAYIFDRRZZKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl Carnosine: Prodrug Stability and Ocular Bioavailability Profile for Scientific Selection


N-Acetyl carnosine (NAC; CAS 56353-15-2) is a naturally occurring acetylated dipeptide derivative of carnosine (β-alanyl-L-histidine), distinguished by an additional acetyl group on the β-alanine residue that confers resistance to enzymatic hydrolysis by serum and tissue carnosinases [1]. This structural modification results in a prodrug that is metabolically converted to L-carnosine in the aqueous humor, enabling sustained local antioxidant activity [2]. NAC is a white to off-white solid with a molecular weight of 268.27 g/mol, water solubility of approximately 250 mg/mL, and is typically stored at -20°C in lyophilized form [3].

Why L-Carnosine Cannot Substitute for N-Acetyl Carnosine in Ophthalmic and Stability-Critical Applications


Direct substitution of L-carnosine for N-acetyl carnosine in ophthalmic formulations is contraindicated due to fundamental differences in enzymatic stability and ocular pharmacokinetics. Unmodified L-carnosine is rapidly hydrolyzed by carnosinase enzymes present in the tear film and ocular tissues, with a hydrolysis rate 3–4-fold higher than other derivatives and negligible stability under physiological conditions [1]. In contrast, the acetylated derivative exhibits negligible hydrolysis by either human serum or tissue carnosinases, enabling it to function as a stable prodrug that traverses the cornea intact before conversion to active L-carnosine within the aqueous humor [1]. This metabolic protection directly translates to a 1.28-fold higher peak concentration (Cmax) and a 1.41-fold greater systemic exposure (AUC) in ocular tissues compared to unmodified carnosine [2]. Consequently, generic carnosine formulations lack the prerequisite stability and corneal penetration characteristics required for therapeutic efficacy in the anterior chamber.

N-Acetyl Carnosine Quantitative Differential Evidence: Comparative Data vs. L-Carnosine and In-Class Analogs


N-Acetyl Carnosine Exhibits 1.41-Fold Higher Ocular Bioavailability (AUC) and 1.28-Fold Higher Peak Concentration (Cmax) Compared to L-Carnosine

In a direct head-to-head ocular pharmacokinetic study in rabbits using in vivo microdialysis sampling coupled with UPLC-MS-MS, N-acetyl carnosine (NAC) demonstrated significantly superior ocular exposure compared to its parent compound L-carnosine (CAR). The Cmax of NAC was 2,305 ng/mL versus 1,802 ng/mL for CAR, representing a 1.28-fold increase. The area under the curve (AUC0–∞) for NAC was 1,891 ng·h/mL compared to 1,337 ng·h/mL for CAR, representing a 1.41-fold increase in total drug exposure [1].

Ocular pharmacokinetics prodrug bioavailability ophthalmic drug delivery

N-Acetyl Carnosine Is Completely Resistant to Carnosinase Hydrolysis, Whereas L-Carnosine Is Rapidly Degraded

A comparative study of hydrolysis by human serum and rat kidney carnosinases demonstrated that the rate of L-carnosine hydrolysis was 3–4-fold higher than for anserine and ophidine, establishing a baseline of high enzymatic susceptibility. In contrast, the hydrolysis rate of N-acetylcarnosine was negligible under identical assay conditions using both enzyme sources [1]. This indicates that acetylation confers near-complete protection against enzymatic degradation.

Enzymatic stability prodrug design carnosinase resistance

N-Acetyl Carnosine Is More Potent Than Carnosine in Inhibiting Microglial Inflammatory and Oxidative Stress Mediators

In LPS-stimulated BV2 microglial cells, both carnosine and N-acetyl carnosine significantly attenuated nitric oxide (NO) synthesis and inducible nitric oxide synthase (iNOS) expression. Carnosine reduced NO production by 60%, while N-acetyl carnosine achieved a 70% reduction. Furthermore, N-acetyl carnosine demonstrated greater potency in inhibiting the release of inflammatory and oxidative stress mediators overall, as assessed by competitive spectrophotometric measurement and electrospray mass spectrometry analysis [1].

Neuroinflammation microglial oxidative stress nitric oxide inhibition

Topical 1% N-Acetyl Carnosine Improves Best Corrected Visual Acuity in 90% of Cataract Patients at 6 Months Versus No Improvement in Placebo Controls

In a randomized, placebo-controlled clinical trial of 49 subjects (76 affected eyes) with senile cataract, topical administration of 1% N-acetylcarnosine eyedrops twice daily resulted in measurable improvement in best corrected visual acuity (BCVA) in 90% of treated eyes after 6 months, with improvement ranging from 7% to 100%. Additionally, 88.9% of treated eyes showed a 27% to 100% improvement in glare sensitivity. In contrast, the placebo control group demonstrated no significant improvement, and the overall ratio of image analysis characteristics for cataract severity at 6 months compared to baseline was 1.04 for control eyes (worsening) versus 0.86 for NAC-treated eyes (p < 0.001) [1].

Cataract treatment visual acuity clinical trial

N-Acetyl Carnosine Demonstrates Antioxidant Activity in Both Aqueous and Lipid Membrane Environments as a Prodrug of L-Carnosine

A comparative study evaluated the antioxidant activity of L-carnosine versus N-acetylcarnosine in aqueous solution and in a lipid environment using liposomes as a model membrane system. Reactive oxygen species (ROS) were generated by an iron/ascorbate promoter system for induction of lipid peroxidation (LPO). L-carnosine (the active metabolite) operates as a universal aldehyde and ROS scavenger in both aqueous and lipid environments. N-acetylcarnosine functions as a stable prodrug that delivers L-carnosine to ocular tissues, providing equivalent antioxidant protection in both environments after metabolic conversion [1]. Notably, NAC itself shows varying antioxidant potency in direct assays, with some studies reporting weaker direct radical-scavenging activity compared to L-carnosine, underscoring its primary role as a stable delivery vehicle rather than a direct antioxidant [2].

Antioxidant lipid peroxidation prodrug activation

N-Acetyl Carnosine Exhibits Inferior Neuroprotective Efficacy Compared to Carnosine in Focal Cerebral Ischemia Model

In a mouse model of permanent focal cerebral ischemia (pMCAO), treatment with carnosine (1,000 mg/kg, i.p.) significantly reduced infarct volume and improved neurological function compared to vehicle-treated mice, with benefits maintained for 7 days post-occlusion. In contrast, N-acetyl carnosine at equivalent dosing did not produce statistically significant neuroprotection or infarct volume reduction compared to vehicle [1]. This finding demonstrates that acetylation, while beneficial for ocular delivery, abolishes the neuroprotective efficacy of carnosine in the brain parenchyma, likely due to altered tissue distribution or inability to cross the blood-brain barrier efficiently in its acetylated form.

Neuroprotection ischemic stroke cerebral ischemia

Optimal Application Scenarios for N-Acetyl Carnosine Based on Quantified Differential Evidence


Ophthalmic Prodrug Formulation for Non-Surgical Cataract Intervention

N-acetyl carnosine is optimally deployed as the active pharmaceutical ingredient in topical ophthalmic formulations for age-related cataract, based on clinical evidence showing 90% of treated eyes demonstrate improved best corrected visual acuity (7–100% improvement) and 88.9% show improved glare sensitivity (27–100%) at 6 months in a randomized controlled trial [1]. Formulation should incorporate mucoadhesive cellulose-based polymers and corneal absorption promoters to maximize prodrug delivery, as demonstrated in sustained-release 1% NAC eye drop systems [2]. The 1.41-fold higher ocular AUC and 1.28-fold higher Cmax versus unmodified carnosine support twice-daily dosing regimens [3].

Reference Standard for Carnosine-Related Analytical Method Development and Quality Control

N-acetyl carnosine serves as a compendial reference standard for carnosine API analysis, with established reverse-phase HPLC methods using acetonitrile/water/phosphoric acid mobile phases [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control applications for ANDA submissions [2]. Its distinct chromatographic retention and stability profile make it suitable for impurity isolation and preparative separation in carnosine manufacturing processes [1].

Experimental Model Compound for Prodrug Design and Enzymatic Stability Studies

N-acetyl carnosine serves as a textbook case study in prodrug design, where acetylation confers near-complete resistance to carnosinase-mediated hydrolysis (negligible degradation versus 3–4-fold higher hydrolysis rate for carnosine) [1]. This property makes NAC an ideal model compound for investigating structure-stability relationships in peptide-based prodrugs and for teaching the principles of metabolic protection in drug delivery. However, the compound should not be used in CNS-targeted studies, as acetylation abolishes the neuroprotective efficacy observed with unmodified carnosine in focal ischemia models [2].

In Vitro Anti-Inflammatory Screening in Microglial Cell Models

N-acetyl carnosine demonstrates superior potency compared to carnosine in inhibiting LPS-induced microglial inflammatory mediators, achieving 70% reduction in nitric oxide synthesis versus 60% for carnosine [1]. This quantitative advantage, combined with its documented stability, positions NAC as a preferred tool compound for screening anti-neuroinflammatory agents in BV2 microglial cell assays. The demonstrated direct interaction of NAC with nitric oxide, as confirmed by electrospray mass spectrometry, provides an additional mechanistic endpoint for assay development [1].

Quote Request

Request a Quote for N-Acetyl camosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.